molecular formula C8H17NO3S B13357752 (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13357752
M. Wt: 207.29 g/mol
InChI Key: ASXXODVEVSEVMM-HTQZYQBOSA-N
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Description

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a tetrahydrothiophene ring with hydroxyl and isobutylamino substituents, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Hydroxyl and Isobutylamino Groups: These functional groups are introduced through selective reactions, such as nucleophilic substitution or addition reactions, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isobutylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-3-thiopheneol 1,1-dioxide
  • 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Uniqueness

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

(3S,4S)-4-(2-methylpropylamino)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H17NO3S/c1-6(2)3-9-7-4-13(11,12)5-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m1/s1

InChI Key

ASXXODVEVSEVMM-HTQZYQBOSA-N

Isomeric SMILES

CC(C)CN[C@@H]1CS(=O)(=O)C[C@H]1O

Canonical SMILES

CC(C)CNC1CS(=O)(=O)CC1O

Origin of Product

United States

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